molecular formula C23H16Cl2N2O2 B5978119 5-{[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]AMINO}-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL

5-{[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]AMINO}-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL

Cat. No.: B5978119
M. Wt: 423.3 g/mol
InChI Key: YMVNKWVHKZUSFT-WZIFUNGBSA-N
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Description

5-{[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]AMINO}-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a propenylidene group, and a benzoxazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]AMINO}-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes and reaction conditions are typically documented in specialized chemical literature and patents .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols, and implementing quality control measures to maintain consistency in the product. The use of continuous flow reactors and automated systems can enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-{[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]AMINO}-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products .

Scientific Research Applications

5-{[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]AMINO}-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]AMINO}-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,4-DICHLOROPHENYL)-4-{[(E,2E)-3-(2-NITROPHENYL)-2-PROPENYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
  • 5-(3,4-DIMETHOXYPHENYL)-4-{[(E,2E)-3-(2-NITROPHENYL)-2-PROPENYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE

Uniqueness

What sets 5-{[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]AMINO}-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-[[(E)-3-(2,4-dichlorophenyl)prop-2-enylidene]amino]-2-(5-methyl-1,3-benzoxazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2O2/c1-14-4-9-22-20(11-14)27-23(29-22)18-8-7-17(13-21(18)28)26-10-2-3-15-5-6-16(24)12-19(15)25/h2-13,28H,1H3/b3-2+,26-10?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVNKWVHKZUSFT-WZIFUNGBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)N=CC=CC4=C(C=C(C=C4)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)N=C/C=C/C4=C(C=C(C=C4)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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